[4-(chloromethyl)phenyl] 2-acetyloxybenzoate
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Overview
Description
[4-(chloromethyl)phenyl] 2-acetyloxybenzoate is a chemical compound with the molecular formula C16H13ClO4. It is used primarily in biochemical research, particularly in the field of proteomics . This compound is known for its unique structure, which combines an acetyloxy group, a benzoic acid moiety, and a chloromethyl phenyl ester group.
Scientific Research Applications
[4-(chloromethyl)phenyl] 2-acetyloxybenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in proteomics research to study protein interactions and modifications.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(chloromethyl)phenyl] 2-acetyloxybenzoate typically involves esterification reactions. One common method is the reaction of 2-(Acetyloxy)benzoic acid with 4-(Chloromethyl)phenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
[4-(chloromethyl)phenyl] 2-acetyloxybenzoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water or alcohol as solvent.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.
Oxidation and Reduction: Various oxidizing or reducing agents depending on the desired transformation.
Major Products
Hydrolysis: 2-(Acetyloxy)benzoic acid and 4-(Chloromethyl)phenol.
Substitution: Products depend on the nucleophile used, such as amides or thioethers.
Oxidation and Reduction: Products vary based on the specific reaction conditions.
Mechanism of Action
The mechanism of action of [4-(chloromethyl)phenyl] 2-acetyloxybenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active components that interact with proteins or enzymes. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that affect their function .
Comparison with Similar Compounds
Similar Compounds
2-(Acetyloxy)benzoic Acid: Similar structure but lacks the chloromethyl phenyl ester group.
4-(Chloromethyl)phenyl Ester: Contains the chloromethyl phenyl ester group but lacks the acetyloxy benzoic acid moiety.
Uniqueness
[4-(chloromethyl)phenyl] 2-acetyloxybenzoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable tool in various research applications .
Properties
IUPAC Name |
[4-(chloromethyl)phenyl] 2-acetyloxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO4/c1-11(18)20-15-5-3-2-4-14(15)16(19)21-13-8-6-12(10-17)7-9-13/h2-9H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVHLAMKCLTACJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50446212 |
Source
|
Record name | 4-(Chloromethyl)phenyl 2-(acetyloxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50446212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
410071-22-6 |
Source
|
Record name | 4-(Chloromethyl)phenyl 2-(acetyloxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50446212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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